molecular formula C18H18ClN5O B1668527 CGP60474 CAS No. 164658-13-3

CGP60474

Katalognummer: B1668527
CAS-Nummer: 164658-13-3
Molekulargewicht: 355.8 g/mol
InChI-Schlüssel: IYNDTACKOAXKBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CGP60474 ist ein potenter Inhibitor von cyclin-abhängigen Kinasen (CDKs) und Proteinkinase C (PKC). Es ist bekannt für seine hohe Wirksamkeit bei der Hemmung des vaskulären endothelialen Wachstumsfaktorrezeptors 2 (VEGFR-2) mit einem IC50-Wert von 84 nM . Diese Verbindung hat ein erhebliches Potenzial als Anti-Endotoxämiemittel gezeigt und wird in der wissenschaftlichen Forschung häufig eingesetzt, da sie verschiedene Kinasen hemmen kann .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Der primäre Syntheseweg umfasst die folgenden Schritte:

Vorbereitungsmethoden

The synthesis of CGP60474 involves several steps, including the formation of key intermediates and their subsequent reactions. The primary synthetic route includes the following steps:

Analyse Chemischer Reaktionen

CGP60474 durchläuft verschiedene chemische Reaktionen, darunter:

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von CDKs und PKC hemmt. Die Verbindung bindet an die ATP-Bindungsstellen dieser Kinasen und verhindert die Phosphorylierung ihrer Substrate. Diese Hemmung führt zur Störung des Zellzyklusfortschritts und der Signaltransduktionswege, was letztendlich zu einem Zellzyklusarrest und Apoptose führt . Zu den molekularen Zielstrukturen von this compound gehören CDK1, CDK2, CDK4, CDK5, CDK7, CDK9 und verschiedene Isoformen von PKC .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects in Sepsis

Research Findings:
A significant body of research has investigated the anti-inflammatory properties of CGP60474, particularly in the context of sepsis. A study utilizing the LINCS L1000 dataset identified this compound as a candidate drug for sepsis treatment. The study demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages by downregulating NF-κB activity. This mechanism was shown to alleviate endotoxemia in murine models, resulting in increased survival rates among treated mice compared to controls .

Key Data:

  • Cytokine Inhibition: this compound inhibited IL-6 secretion in a concentration-dependent manner in LPS-stimulated J774.1 cells.
  • Survival Rates: Mice treated with this compound exhibited a significantly higher survival rate in LPS-induced endotoxemia models compared to vehicle-treated groups .

Potential in Cancer Treatment

Research Insights:
In silico studies have suggested that this compound may be repurposed for treating various cancers. One study indicated that it could target multiple cancer-related pathways, including those associated with lung injury and inflammation, which are often exacerbated in cancer patients undergoing treatment . Although experimental validation is still needed, bioinformatics analyses have shown that this compound shares significant pathway overlap with known cancer treatments.

Key Data:

  • Pathway Analysis: this compound targets 11 out of 12 pathways associated with lung injury in COVID-19 patients, indicating its potential role in managing complications arising from both cancer and viral infections .

Applications in Lung Injury Management

Research Findings:
Recent studies have highlighted the potential of this compound in treating lung injuries, particularly those associated with COVID-19. The compound was identified as a candidate for reversing gene expression changes related to lung injury markers, suggesting its therapeutic efficacy in this context . The ability to modulate inflammatory responses makes this compound a promising agent for mitigating lung damage.

Key Data:

  • Gene Expression Reversal: this compound was shown to reverse the expression of several marker genes related to lung injury in cell line models treated with ACE2 inhibitors .

Summary of Applications

Application AreaMechanism/EffectKey Findings
Sepsis Treatment Inhibition of pro-inflammatory cytokinesIncreased survival rates in endotoxemia models
Cancer Treatment Targeting cancer-related pathwaysPotential repurposing indicated by bioinformatics
Lung Injury Management Modulation of inflammatory responsesReversal of gene expression changes related to lung injury

Wirkmechanismus

CGP60474 exerts its effects by inhibiting the activity of CDKs and PKC. The compound binds to the ATP-binding sites of these kinases, preventing the phosphorylation of their substrates. This inhibition leads to the disruption of cell cycle progression and signal transduction pathways, ultimately resulting in cell cycle arrest and apoptosis . The molecular targets of this compound include CDK1, CDK2, CDK4, CDK5, CDK7, CDK9, and various isoforms of PKC .

Biologische Aktivität

CGP60474 is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer therapy and inflammatory conditions. This article reviews the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Name : 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol
  • Molecular Formula : C18H18ClN5O
  • Purity : ≥98%

This compound primarily functions as an inhibitor of various CDKs, which are critical regulators of the cell cycle. The reported IC50 values for this compound against different CDKs are as follows:

CDK IC50 (nM)
CDK23 - 80
CDK59.5
CDK913
CDK117 - 60
CDK4200
CDK7220

In addition to inhibiting CDKs, this compound also affects protein kinase C alpha (PKCα) in the low micromolar range, leading to significant impacts on cell cycle regulation and apoptosis .

Cell Cycle Arrest

This compound has been shown to induce reversible G1/S phase cell cycle arrest in U2-OS osteosarcoma cells. This effect is primarily attributed to its inhibition of CDK2 and CDK4, which are essential for the transition from G1 to S phase .

Anti-inflammatory Activity

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism involves downregulation of nuclear factor kappa B (NF-κB) activity, a key pathway in inflammation .

Case Study: Endotoxemia Model
In a study using a mouse model of endotoxemia, this compound treatment resulted in decreased mortality rates and reduced inflammatory cytokine secretion. The compound inhibited nitric oxide production in LPS-stimulated macrophages, further supporting its anti-inflammatory properties .

Cancer Therapy

Given its role as a potent CDK inhibitor, this compound is being investigated for its anticancer potential. By disrupting the cell cycle, it may inhibit tumor growth in various cancers, including breast and prostate cancer . The compound's ability to target multiple CDKs makes it a promising candidate for combination therapies aimed at overcoming resistance mechanisms in cancer treatment.

COVID-19 Related Lung Injury

Recent research has explored this compound's potential in treating lung injuries associated with COVID-19. It was found to reverse gene expression changes related to lung injury in cell lines treated with ACE2 inhibitors, indicating its promise as a repurposed drug for managing COVID-19 complications .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study Focus Findings
Cell Cycle RegulationInduces G1/S phase arrest; inhibits CDK2 and CDK4
Anti-inflammatory EffectsReduces TNF-α and IL-6 levels; inhibits NF-κB signaling
Endotoxemia ModelDecreases mortality; reduces inflammatory cytokines in LPS-stimulated mice
Potential in COVID-19 TreatmentReverses lung injury markers; shares pathways with known treatments

Eigenschaften

IUPAC Name

3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNDTACKOAXKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167788
Record name CGP-60474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164658-13-3
Record name CGP-60474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164658133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-60474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-60474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IP6G5MLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGP60474
Reactant of Route 2
CGP60474
Reactant of Route 3
Reactant of Route 3
CGP60474
Reactant of Route 4
Reactant of Route 4
CGP60474
Reactant of Route 5
Reactant of Route 5
CGP60474
Reactant of Route 6
Reactant of Route 6
CGP60474

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.